molecular formula C23H20N2O5 B10763099 N-Benzoyl-L-tyrosyl-p-aminobenzoic acid

N-Benzoyl-L-tyrosyl-p-aminobenzoic acid

Cat. No.: B10763099
M. Wt: 404.4 g/mol
InChI Key: SPPTWHFVYKCNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzoyl-l-tyrosyl-p-aminobenzoic acid is a synthetic peptide used primarily for the assessment of exocrine pancreatic function. It is specifically cleaved by the enzyme chymotrypsin, releasing p-aminobenzoic acid, which can be measured to evaluate pancreatic function .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzoyl-l-tyrosyl-p-aminobenzoic acid is synthesized by forming an amide bond between ethyl p-aminobenzoate and N-benzoyl-tyrosine. The reaction involves the use of N-methyl-morpholine and ethyl chlorocarbonate for activation. The resulting L-amide is selectively hydrolyzed by sequential use of dimsyl sodium and dilute acid to yield the final product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is typically lyophilized to obtain a stable, powdered form suitable for storage and transportation .

Chemical Reactions Analysis

Scientific Research Applications

N-benzoyl-l-tyrosyl-p-aminobenzoic acid is widely used in scientific research, particularly in the field of gastroenterology. It serves as a diagnostic tool for assessing exocrine pancreatic function. The compound is administered orally, and the amount of p-aminobenzoic acid excreted in the urine is measured to evaluate pancreatic enzyme activity . This test is valuable in diagnosing conditions such as chronic pancreatitis, cystic fibrosis, and pancreatic carcinoma .

Mechanism of Action

The mechanism of action of N-benzoyl-l-tyrosyl-p-aminobenzoic acid involves its hydrolysis by the enzyme chymotrypsin in the small intestine. Chymotrypsin cleaves the peptide bond, releasing p-aminobenzoic acid and N-benzoyl-l-tyrosine. The amount of p-aminobenzoic acid excreted in the urine reflects the activity of chymotrypsin and, by extension, the exocrine function of the pancreas .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific cleavage by chymotrypsin, which allows for a precise assessment of pancreatic function. Its use in non-invasive diagnostic tests makes it a valuable tool in clinical settings .

Properties

IUPAC Name

4-[[2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPTWHFVYKCNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860543
Record name 4-[(N-Benzoyltyrosyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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